molecular formula C21H18Cl2N2O2 B2499241 2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898416-20-1

2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No. B2499241
CAS RN: 898416-20-1
M. Wt: 401.29
InChI Key: VPSFUPYYAOIYOU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, also known as DFI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFI belongs to the class of benzamide derivatives and is known to exhibit potent anti-tumor properties.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of related heterocyclic compounds, such as furan and indole derivatives, involves complex chemical reactions that provide foundational insights into the reactivity and potential applications of 2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide. For instance, the one-pot synthesis strategies for disubstituted benzo[b]furans and indoles highlight the versatility of palladium-catalyzed reactions, underscoring the compound's potential in the synthesis of complex heterocyclic systems with varied pharmacological activities (Yamaguchi et al., 2016).

Biological Activities

Compounds structurally related to 2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide have been explored for their biological activities, including antibacterial, antiurease, and antioxidant properties. This is exemplified by the synthesis and evaluation of 1,2,4-triazole Schiff base and amine derivatives, which revealed significant antiurease and antioxidant activities, indicating potential therapeutic applications (Sokmen et al., 2014).

Molecular Interactions

Understanding the molecular interactions and binding affinities of compounds with biological macromolecules is crucial for drug design. Research on related benzamides and their interaction with enzymes provides insight into the inhibitory mechanisms against specific targets, such as alkaline phosphatase, suggesting a route for the development of novel inhibitors with potential pharmacological benefits (Abbasi et al., 2019).

Synthetic Versatility

The synthetic versatility of compounds featuring furan and indole rings is further highlighted by studies on their transformations and reactivity. This includes the development of novel synthetic methodologies that enable the construction of complex molecular architectures, potentially leading to new materials or pharmaceutical agents (Kawaguchi et al., 2007).

properties

IUPAC Name

2,4-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c22-15-7-8-16(17(23)12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFUPYYAOIYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

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